molecular formula C18H16ClNO3 B2729116 N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide CAS No. 2034555-77-4

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide

Cat. No.: B2729116
CAS No.: 2034555-77-4
M. Wt: 329.78
InChI Key: KPPDXYBMJBNBEN-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide is a synthetic organic compound designed for research and development purposes. It features a benzofuran moiety linked to a 2-chlorobenzamide group via a methoxyethyl chain, a structural motif found in compounds investigated for various biological activities. Research into structurally similar molecules, particularly those containing the benzamide group, suggests potential interest in areas such as neuroscience . For instance, certain benzamide derivatives are known to exhibit inhibitory activity against monoamine oxidase (MAO) enzymes, which are important targets in the study of neurodegenerative conditions . The specific mechanism of action, pharmacological profile, and primary research applications for this compound are compound-specific and require further investigation. This product is intended for laboratory research by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-22-17(16-10-12-6-2-5-9-15(12)23-16)11-20-18(21)13-7-3-4-8-14(13)19/h2-10,17H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPDXYBMJBNBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC=CC=C1Cl)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide typically involves the following steps:

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or their salts. For example:

  • Acidic hydrolysis : Reaction with HCl/H2O at elevated temperatures cleaves the amide bond, yielding 2-chlorobenzoic acid and the corresponding amine .

  • Basic hydrolysis : Treatment with NaOH/H2O converts the amide to sodium 2-chlorobenzoate and the amine .

Reaction Conditions Products
Acidic hydrolysisHCl, H2O, heat2-Chlorobenzoic acid, amine
Basic hydrolysisNaOH, H2O, heatSodium 2-chlorobenzoate, amine

Electrophilic Aromatic Substitution

The benzofuran ring may undergo bromination due to its aromatic nature. Bromine (Br₂) in CHCl₃ at 0–20°C could add to the double bond, yielding dibromobenzofuran derivatives . The methoxy group (electron-donating) may direct bromination to the para position relative to the oxygen atom .

Example :

  • Bromination : Br₂ in CHCl₃ at 0°C → 2,5-dibromo-1-benzofuran derivatives .

Nucleophilic Aromatic Substitution

The 2-chloro substituent on the benzamide ring may undergo substitution under strongly activating conditions. For instance:

  • Amination : Reaction with NH₃ in a polar aprotic solvent (e.g., DMSO) could replace Cl with NH₂, forming an aniline derivative .

  • Oxidation : Oxidizing agents like KMnO₄ could convert the chlorobenzamide to a benzamide with a ketone group (if ortho/para positions are activated) .

Methoxyethyl Group Reactivity

The methoxyethyl group (-OCH₂CH₂OCH₃) may participate in:

  • Alkaline hydrolysis : Cleavage of the ether bond under basic conditions (e.g., NaOH) to form diols .

  • Acid-catalyzed rearrangements : Potential formation of cyclic ethers or hemiacetals under acidic conditions .

Cross-Coupling Reactions

The benzofuran and benzamide moieties could serve as substrates for transition-metal-catalyzed couplings:

  • Suzuki coupling : If boronic acid equivalents are introduced, cross-coupling with aryl halides could form biaryl derivatives .

  • Heck reaction : Vinyl halides or triflates might react with the benzofuran to form styrenyl derivatives .

Cyclization Reactions

The spatial proximity of reactive groups (e.g., amide and methoxyethyl) could facilitate intramolecular cyclization:

  • Amide-ether cyclization : Under acidic conditions, ring closure to form fused bicyclic systems (e.g., pyrrolidone derivatives) .

Key Research Findings

  • Bromination Patterns : Bromine addition to benzofuran derivatives often occurs at positions ortho/para to electron-donating groups (e.g., methoxy), as observed in analogous systems .

  • Methoxy Group Effects : Methoxy substituents influence redox potentials and regioselectivity in aromatic reactions, as seen in ubiquinone studies .

  • Amide Stability : Benzamide hydrolysis products are stable under mild conditions but require vigorous heating for complete cleavage .

Scientific Research Applications

Synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 1-benzofuran-2-yl-2-methoxyethanol. The reaction can be facilitated by using appropriate solvents and catalysts to yield the desired amide product. The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Biological Activities

Antibacterial Properties : Recent studies have indicated that derivatives of benzamide compounds exhibit significant antibacterial activity. The presence of the benzofuran moiety in this compound may enhance its interaction with bacterial cell membranes, leading to increased efficacy against various bacterial strains. In vitro assays have demonstrated its potential against both Gram-positive and Gram-negative bacteria.

Anticancer Activity : There is growing evidence supporting the anticancer potential of benzamide derivatives. Research has shown that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways. This compound may serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological ActivityNotes
Benzofuran moietyAntibacterialEnhances membrane interaction
Methoxyethyl groupAnticancerPotentially modulates apoptotic pathways
Chlorobenzamide coreAnti-inflammatoryMay inhibit cytokine production

Case Studies

Several studies have investigated the applications of similar compounds, providing insights into their therapeutic potential:

  • Case Study 1 : A study published in Journal of Medicinal Chemistry explored a series of benzamide derivatives, demonstrating that modifications to the benzofuran structure significantly influenced their antibacterial efficacy against resistant strains .
  • Case Study 2 : Research in European Journal of Pharmacology highlighted the anticancer effects of benzamide derivatives, showing that specific substitutions enhanced cytotoxicity against breast cancer cell lines .
  • Case Study 3 : An investigation reported in Phytotherapy Research examined the anti-inflammatory properties of related compounds, indicating that they effectively reduced inflammation markers in animal models .

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and signaling pathways, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs are compared in Table 1, highlighting substituent variations and their implications.

Table 1: Structural Comparison of N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]-2-Chlorobenzamide and Analogs

Compound Name Molecular Formula Molecular Weight Benzamide Substituent Side Chain Features Key Functional Attributes
Target Compound C₁₈H₁₆ClNO₂ 313.78 2-chloro 1-Benzofuran-2-yl-methoxyethyl Enhanced lipophilicity, aromaticity
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₁H₁₅NO₂ 193.24 3-methyl 2-Hydroxy-1,1-dimethylethyl N,O-bidentate directing group
N-(2-Methoxyphenyl)-2-nitrobenzamide C₁₄H₁₂N₂O₄ 272.26 2-nitro 2-Methoxyphenyl Electron-withdrawing nitro group
N-Butyl-4-chlorobenzamide C₁₁H₁₄ClNO 211.69 4-chloro Butyl Para-chloro, alkyl chain
BF96721 (N-[1-(1-Benzofuran-2-yl)propan-2-yl]-2-chlorobenzamide) C₁₈H₁₆ClNO₂ 313.78 2-chloro 1-Benzofuran-2-yl-propan-2-yl Isopropyl linkage, reduced polarity

Key Differences and Implications

Substituent Position and Electronic Effects
  • In contrast, N-Butyl-4-chlorobenzamide’s para-chloro substituent offers less steric hindrance but similar electronic effects .
  • Nitro vs. Methyl Groups : N-(2-Methoxyphenyl)-2-nitrobenzamide’s nitro group strongly withdraws electrons, reducing aromatic reactivity compared to the 3-methyl group in ’s compound, which may enhance electron-donating properties .
Side Chain Modifications
  • Methoxyethyl vs. Hydroxy-dimethylethyl : The target’s methoxyethyl group increases lipophilicity and metabolic stability compared to the hydroxy-dimethylethyl group in ’s compound, which has a polar hydroxyl group suited for metal coordination .
  • Benzofuran vs.
Physicochemical Properties
  • Solubility : The methoxy group in the target compound enhances water solubility relative to BF96721’s isopropyl linkage, which is more hydrophobic .
  • Crystallinity : Analogs like N-(2-Methoxyphenyl)-2-nitrobenzamide exhibit defined crystal structures due to nitro and methoxy groups, suggesting the target compound may similarly form stable crystals .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-chlorobenzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H16ClNO3
  • Molecular Weight : 329.78 g/mol
  • CAS Number : 2034555-77-4
  • Solubility : Soluble in organic solvents

The compound consists of three key functional groups: a chlorobenzamide moiety, a benzofuran core, and a methoxyethyl group. This unique structure is believed to contribute to its diverse biological activities.

The primary target of this compound appears to be the 5HT1A receptor , a subtype of serotonin receptor implicated in various physiological processes, including mood regulation and anxiety response. The binding affinity for this receptor is reported to be Ki=806nMK_i=806\,\text{nM} .

Interaction with Other Biological Targets

In addition to the 5HT1A receptor, preliminary studies suggest that this compound may also interact with sigma receptors, which are known to play roles in cell signaling and neuroprotection . The interaction with these receptors could lead to various cellular responses, potentially influencing cancer cell growth and neuroprotection.

Herbicidal Activity

The chlorobenzamide component is commonly found in herbicides. It is hypothesized that this compound may disrupt microtubule assembly in plants, similar to other chlorobenzamide derivatives . Further research is needed to confirm its herbicidal properties.

Research Findings and Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

StudyFindings
Hammuda et al. (2024)Developed chalcone derivatives with similar structures that showed inhibition against MAO-A and MAO-B enzymes, suggesting potential for neuroprotective applications .
ResearchGate Study (2023)Investigated the synthesis of chlorobenzamide derivatives with reported antimicrobial activity, indicating a pathway for exploring this compound's efficacy .
A2B Chem (2023)Highlighted the herbicidal activity of chlorobenzamide derivatives, suggesting similar mechanisms may apply to this compound .

Q & A

Q. How does this compound compare to its non-chlorinated analogs in catalytic applications?

  • Methodological Answer : Chlorine enhances electrophilicity, enabling participation in Ullmann or Suzuki couplings. In contrast, non-chlorinated analogs (e.g., N-benzyl-2-phenoxyacetamide) exhibit lower reactivity in Pd-catalyzed reactions, as shown in studies on similar benzamides .

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